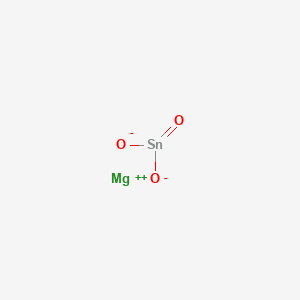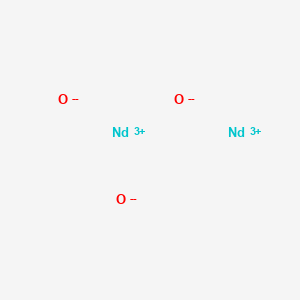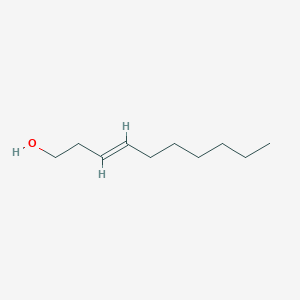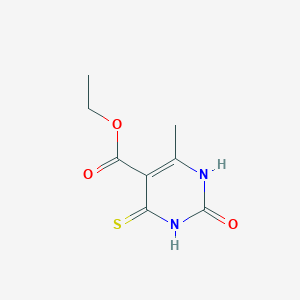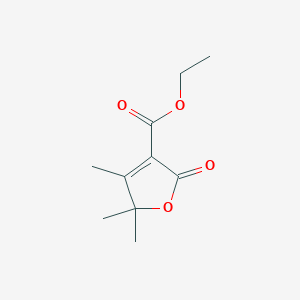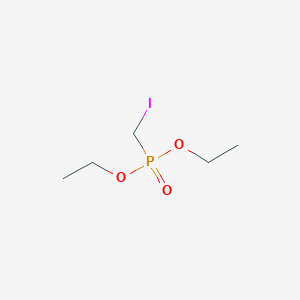
Diethyl (iodomethyl)phosphonate
説明
Synthesis Analysis
Diethyl (iodomethyl)phosphonate can be synthesized through a variety of methods, including the reaction of diethyl phosphite with halomethyl precursors in the presence of base catalysts. For instance, diethyl (dichloromethyl)phosphonate preparation involves condensation and reduction reactions, highlighting the chemical's versatility in forming alkynes such as (4-methoxyphenyl)ethyne (Marinetti & Savignac, 2003).
Molecular Structure Analysis
The molecular structure of diethyl (iodomethyl)phosphonate derivatives displays tetrahedral geometry around the phosphorus atom. This structure is crucial for understanding the compound's reactivity and interactions in chemical reactions. For example, diethyl (1-hydroxy-2-butynyl)phosphonate showcases nearly tetrahedral geometry, with significant hydrogen bonding contributing to its stability (Sanders et al., 1996).
Chemical Reactions and Properties
Diethyl (iodomethyl)phosphonate engages in a range of chemical reactions, including condensation, elimination, and substitution, which are pivotal for synthesizing various organic compounds. Its reactivity with aldehydes and ketones to generate (chlorovinyl)phosphonates in a single step is notable for the synthesis of saturated phosphonates (Lowen & Almond, 1994).
Physical Properties Analysis
While specific studies directly analyzing the physical properties of diethyl (iodomethyl)phosphonate were not identified, analogous compounds demonstrate important physical characteristics such as solubility, boiling points, and stability which are critical for their application in synthesis processes. The physical properties often influence the compound's behavior in reactions and its handling in a laboratory setting.
Chemical Properties Analysis
The chemical properties of diethyl (iodomethyl)phosphonate, including its reactivity patterns, are essential for its application in organic synthesis. The compound’s ability to undergo diverse reactions, such as Kabachnik-Fields condensation, demonstrates its utility in synthesizing inhibitors and other functional molecules (Shaik et al., 2020).
科学的研究の応用
Synthetic and Medicinal Chemistry
- Field : Synthetic and Medicinal Chemistry .
- Application : Diethyl (iodomethyl)phosphonate can be used in the synthesis of phosphotyrosine and phosphonate-based phosphotyrosine analogues . These compounds attract significant attention due to their potential to modulate signalling pathways by binding to phospho-writers, erasers and readers such as SH2 and PTB domain containing proteins .
- Methods : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. The review mentioned in the search results covers advances over the last decade in the design of phosphotyrosine and its phosphonate-based derivatives .
- Results : Phosphotyrosine derivatives provide useful chemical tools to study protein phosphorylation/dephosphorylation, and as such represent attractive starting points for the development of binding ligands and chemical probes to study biology, and for inhibitor and degrader drug design .
Biological Applications of Phosphinates and Derivatives
- Field : Biological Chemistry .
- Application : Phosphinates and their derivatives, including Diethyl (iodomethyl)phosphonate, can be used as bioisosteric groups . They can improve efficacy and selectivity or modify the sensitivity to metabolic transformations by alteration of chemo and physical properties .
- Methods : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. The review mentioned in the search results outlines general considerations on phosphinic acids and derivatives as bioisosteric groups .
- Results : The use of phosphinates and their derivatives can address a number of aspects associated with the development of drug candidates such as improving potency or selectivity, altering physical properties (p K a, solubility), changing metabolic transformation and for industrial purposes relating to acquiring novel intellectual property .
Agricultural Applications
- Field : Agricultural Chemistry .
- Application : Phosphonate compounds, including Diethyl (iodomethyl)phosphonate, are biologically active organic synthetic materials derived from natural products . They are highly biologically active and less susceptible to resistance, with the advantages of high efficacy, fast efficacy, low dosage, and wide use . They have potential applications as herbicides, bactericides, fungicides, insecticides, antivirals, and plant growth regulators .
- Methods : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. The review mentioned in the search results discusses the research progress in agricultural bioactive phosphonate esters compounds .
- Results : The use of phosphonate compounds can address a number of aspects associated with the development of new environmentally friendly and non-drug resistant pesticides .
Biomedical Applications
- Field : Biomedical Chemistry .
- Application : Compounds with a phosphonate group, such as Diethyl (iodomethyl)phosphonate, serve as suitable non-hydrolyzable phosphate mimics in various biomedical applications . They often inhibit enzymes utilizing phosphates as substrates .
- Methods : The specific methods of application or experimental procedures would depend on the particular study or experiment being conducted. The review mentioned in the search results focuses mainly on biologically active phosphonates .
- Results : When transformed into an appropriate prodrug by derivatizing their charged functionalities, these compounds show promising potential to become drug candidates for the treatment of viral infections .
Safety And Hazards
将来の方向性
Phosphonates have garnered considerable attention due to their singular biological properties and their synthetic potential . They are used in the development of potential drugs and agrochemicals . Therefore, the future directions of Diethyl (iodomethyl)phosphonate could involve further exploration of its biological properties and potential applications in drug development.
特性
IUPAC Name |
1-[ethoxy(iodomethyl)phosphoryl]oxyethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12IO3P/c1-3-8-10(7,5-6)9-4-2/h3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNFHTBDRPOJJTQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CI)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12IO3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80146334 | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (iodomethyl)phosphonate | |
CAS RN |
10419-77-9 | |
| Record name | Diethyl P-(iodomethyl)phosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10419-77-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010419779 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80146334 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl (iodomethyl)phosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.802 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





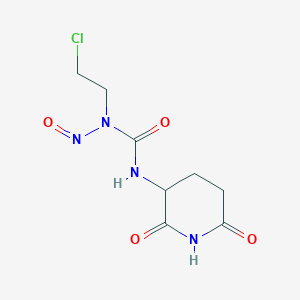
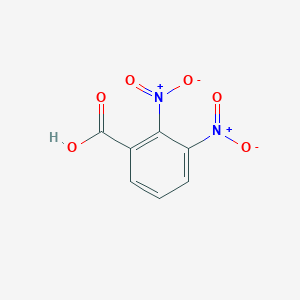
![5-(2-Morpholin-4-yl-ethyl)-[1,3,4]thiadiazol-2-ylamine](/img/structure/B80317.png)

